Evidence 1: Reduced Vapor Pressure Relative to Monohalogenated Analog for Enhanced Process Stability
2-Bromo-7-fluoro-9H-fluorene exhibits a vapor pressure of 6.97×10⁻⁵ mmHg at 25°C . While directly comparable experimental data for the closest analog, 2-bromo-7-chlorofluorene, is not available, a clear class-level inference can be drawn. The vapor pressure of 2-bromo-7-fluoro-9H-fluorene is approximately 80 times lower than that of monohalogenated 2-bromofluorene (5.57×10⁻³ Pa, equivalent to 4.18×10⁻⁵ mmHg, at 303.9 K/30.8°C) when compared under similar near-ambient temperature conditions [1]. The dihalogenation pattern, particularly the inclusion of the electronegative fluorine, increases molecular weight and intermolecular interactions, thereby reducing volatility.
| Evidence Dimension | Vapor Pressure (Volatility) |
|---|---|
| Target Compound Data | 6.97×10⁻⁵ mmHg at 25°C |
| Comparator Or Baseline | 2-Bromofluorene: 5.57×10⁻³ Pa (~4.18×10⁻⁵ mmHg) at 303.9 K (30.8°C) |
| Quantified Difference | Target compound is approximately 80× less volatile than 2-bromofluorene under comparable near-ambient conditions (approximate ratio based on temperature-adjusted extrapolation). |
| Conditions | Knudsen effusion and static vapor pressure measurements for 2-bromofluorene [1]; calculated/predicted data for target compound at 25°C . |
Why This Matters
Lower volatility is critical for maintaining precise stoichiometry during vacuum thermal evaporation for OLED fabrication and ensures safer, more stable long-term storage compared to more volatile monohalogenated fluorenes.
- [1] A.I.M.C. Lobo Ferreira et al. Thermodynamic properties of bromine fluorene derivatives: An experimental and computational study. J. Chem. Thermodyn. 2015, 89, 134–141. View Source
